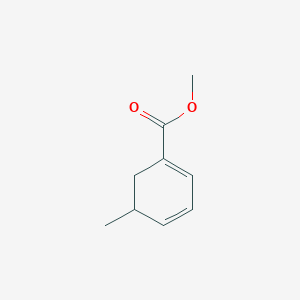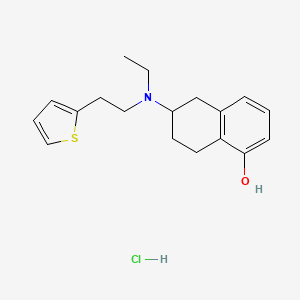![molecular formula C8H12N2O B12953828 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate can yield differentially substituted regioisomeric oxazoles . Another method involves the use of microwave irradiation to facilitate the cyclization process, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve consistent results. Additionally, the purification process may involve techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of oxazole derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted oxazole compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine: This compound shares a similar structure but differs in the position of the methyl group.
2-Phenyl-5(4H)-oxazolone: Another oxazole derivative with different substituents, exhibiting distinct biological activities.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3 |
InChI Key |
IPOUPPLOLQSHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


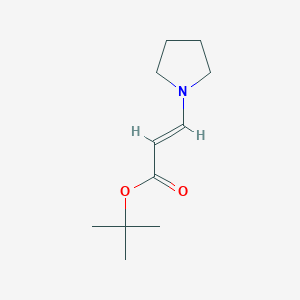
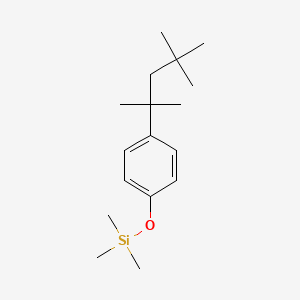


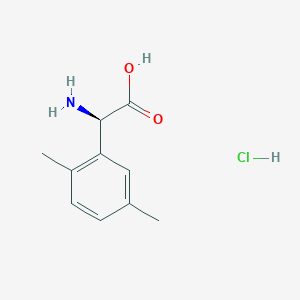
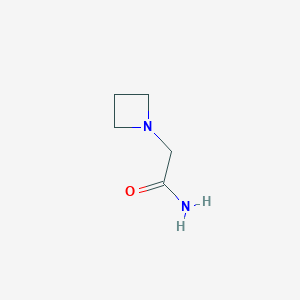

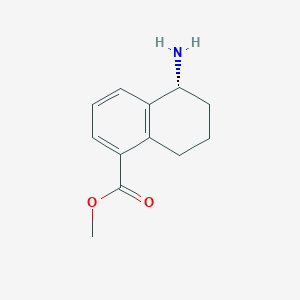
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
